molecular formula C5H12NO5PS B8047539 Methyl (3-nitropropyl)methoxy(sulfanylidene)phosphonite

Methyl (3-nitropropyl)methoxy(sulfanylidene)phosphonite

Cat. No.: B8047539
M. Wt: 229.19 g/mol
InChI Key: ZMIBITXLUIXMIM-UHFFFAOYSA-N
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Description

Methyl (3-nitropropyl)methoxy(sulfanylidene)phosphonite is a chemical compound with a complex structure that includes a nitro group, a methoxy group, and a sulfanylidene group attached to a phosphonite core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3-nitropropyl)methoxy(sulfanylidene)phosphonite typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl phosphonite with 3-nitropropyl methoxy sulfide in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps to remove any impurities and ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-nitropropyl)methoxy(sulfanylidene)phosphonite can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phosphonite derivatives.

Scientific Research Applications

Methyl (3-nitropropyl)methoxy(sulfanylidene)phosphonite has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (3-nitropropyl)methoxy(sulfanylidene)phosphonite exerts its effects involves its interaction with molecular targets through its reactive functional groups. The nitro group can participate in redox reactions, while the phosphonite group can act as a ligand in coordination chemistry. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3-nitropropyl)phosphonite
  • Methyl (3-nitropropyl)methoxyphosphine
  • Methyl (3-nitropropyl)thiophosphine

Uniqueness

Methyl (3-nitropropyl)methoxy(sulfanylidene)phosphonite is unique due to the presence of both a methoxy and a sulfanylidene group, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

dimethoxy-(3-nitropropoxy)-sulfanylidene-λ5-phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO5PS/c1-9-12(13,10-2)11-5-3-4-6(7)8/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIBITXLUIXMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)OCCC[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NO5PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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